(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol
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Overview
Description
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with a methanol group attached to the third carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol typically involves the reaction of 4-methoxy-5,6-dimethylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy and dimethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Methoxy-5,6-dimethylpyridine-3-carboxylic acid.
Reduction: 4-Methoxy-5,6-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5-methylpyridin-3-yl)methanol
- 4-Methoxy-6-methylpyridin-3-yl)methanol
- 4-Methoxy-5,6-dimethylpyridine
Uniqueness
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is unique due to the specific arrangement of methoxy and dimethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(4-methoxy-5,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-4-8(5-11)9(6)12-3/h4,11H,5H2,1-3H3 |
InChI Key |
QHVROHIAEVPTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C)CO)OC |
Origin of Product |
United States |
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